molecular formula C30H21BrO4 B1505833 3-(3-(4'-Bromo(1,1'-biphenyl)-4-yl)-3-oxo-1-phenylpropyl)-4-hydroxy-2-benzopyrone CAS No. 28614-07-5

3-(3-(4'-Bromo(1,1'-biphenyl)-4-yl)-3-oxo-1-phenylpropyl)-4-hydroxy-2-benzopyrone

Cat. No.: B1505833
CAS No.: 28614-07-5
M. Wt: 525.4 g/mol
InChI Key: PXUKHUIJBDEIKD-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name is 3-(3-(4'-Bromo(1,1'-biphenyl)-4-yl)-3-oxo-1-phenylpropyl)-4-hydroxy-2-benzopyrone . Key synonyms include:

  • 3-[3-(4'-Bromo[1,1'-biphenyl]-4-yl)-3-oxo-1-phenylpropyl]-4-hydroxy-2H-1-benzopyran-2-one
  • 3-(3-(4'-Bromo[1,1'-biphenyl]-4-yl)-3-oxo-1-phenylpropyl)-4-hydroxy-2H-chromen-2-one
  • Coumarin, 3-[α-[p-(p-bromophenyl)phenacyl]benzyl]-4-hydroxy-
CAS Number EINECS Molecular Formula Molecular Weight
28614-07-5 249-106-0 C30H21BrO4 525.39 g/mol

The structure comprises a 2-benzopyrone (coumarin) core substituted at position 3 with a brominated biphenyl-phenylpropyl ketone chain.

Crystallographic Analysis of Biphenyl-Coumarin Hybrid Architecture

While direct crystallographic data for this compound are unavailable, insights can be drawn from related biphenyl-coumarin systems:

  • Biphenyl Packing and Conformation

    • The brominated biphenyl moiety likely adopts a planar or slightly twisted geometry, depending on intermolecular interactions. Biphenyl groups often exhibit torsion angles influenced by steric and electronic factors.
    • In similar hybrids (e.g., biphenyl-PMO systems), biphenyl groups participate in π–π stacking or van der Waals interactions, stabilizing crystal lattices.
  • Coumarin Core Interactions

    • The hydroxyl group at position 4 of the coumarin may form intramolecular hydrogen bonds with the carbonyl oxygen, as observed in 3-nitro-4-hydroxycoumarin.
    • Intermolecular hydrogen bonding between coumarin hydroxyl groups and adjacent molecules could drive crystalline packing, analogous to 7-hydroxy-4-methylcoumarin monohydrate.

Spectroscopic Characterization: NMR, IR, and Mass Spectral Signatures

Infrared (IR) Spectroscopy

The IR spectrum would exhibit:

  • Broad O–H stretch (3200–3500 cm⁻¹) from the phenolic hydroxyl group.
  • C=O stretch (1650–1750 cm⁻¹) corresponding to the coumarin lactone and ketone groups.
  • C–Br stretch (~600 cm⁻¹) for the brominated biphenyl moiety.
Nuclear Magnetic Resonance (NMR)
Proton Environment Chemical Shift (δ, ppm) Multiplicity
Coumarin O–H (phenolic) 5.5–6.5 (broad) Singlet
Biphenyl aromatic 7.0–7.5 Multiplet
Propyl chain (CH2) 2.5–3.0 Triplet/Quartet

Note: Specific assignments require experimental validation.

Mass Spectrometry

The molecular ion peak at m/z 525.39 (C30H21BrO4) would dominate the spectrum. Fragmentation patterns may include loss of Br (–79) or cleavage of the ketone linkage.

Conformational Analysis Through Computational Molecular Modeling

Computational studies of biphenyl-coumarin hybrids reveal:

  • Torsion Angle Optimization
    • The biphenyl group’s torsion angle (C1–C1′–C4–C4′) influences conjugation and steric strain. A dihedral angle of ~30–45° is typical for minimized energy states.
  • Electronic Distribution
    • The bromine substituent induces electron-withdrawing effects, polarizing the biphenyl ring and enhancing conjugation with the coumarin core.
  • Molecular Dynamics
    • Flexibility in the propyl chain allows rotation, modulating interactions between the biphenyl and coumarin moieties.

Properties

IUPAC Name

3-[3-[4-(4-bromophenyl)phenyl]-3-oxo-1-phenylpropyl]-4-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H21BrO4/c31-23-16-14-20(15-17-23)19-10-12-22(13-11-19)26(32)18-25(21-6-2-1-3-7-21)28-29(33)24-8-4-5-9-27(24)35-30(28)34/h1-17,25,33H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUKHUIJBDEIKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Br)C4=C(C5=CC=CC=C5OC4=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H21BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70951277
Record name 3-[3-(4'-Bromo[1,1'-biphenyl]-4-yl)-3-oxo-1-phenylpropyl]-4-hydroxy-2H-1-benzopyran-2-one
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Molecular Weight

525.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28614-07-5
Record name 3-[3-(4′-Bromo[1,1′-biphenyl]-4-yl)-3-oxo-1-phenylpropyl]-4-hydroxy-2H-1-benzopyran-2-one
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Record name 3-(3-(4'-Bromo(1,1'-biphenyl)-4-yl)-3-oxo-1-phenylpropyl)-4-hydroxy-2-benzopyrone
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Record name 3-[3-(4'-Bromo[1,1'-biphenyl]-4-yl)-3-oxo-1-phenylpropyl]-4-hydroxy-2H-1-benzopyran-2-one
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Record name 3-[3-(4'-bromo[1,1'-biphenyl]-4-yl)-3-oxo-1-phenylpropyl]-4-hydroxy-2-benzopyrone
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Biological Activity

3-(3-(4'-Bromo(1,1'-biphenyl)-4-yl)-3-oxo-1-phenylpropyl)-4-hydroxy-2-benzopyrone, also known as a coumarin derivative, has garnered attention for its diverse biological activities. This compound, with the molecular formula C30H21BrO4C_{30}H_{21}BrO_4 and CAS number 28614-07-5, is part of a larger class of compounds known for their medicinal properties, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial effects.

The compound's structural characteristics are significant in understanding its biological activity. The presence of the bromo substituent on the biphenyl moiety enhances its lipophilicity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC30H21BrO4
Molecular Weight525.39 g/mol
CAS Number28614-07-5
Synonyms3-[3-(4'-bromo[1,1'-biphenyl]-4-yl)-3-oxo-1-phenylpropyl]-4-hydroxy-2H-chromen-2-one

Anticoagulant Activity

Coumarins are well-known for their anticoagulant properties. Research indicates that derivatives like this compound may inhibit vitamin K epoxide reductase, which is crucial in the synthesis of clotting factors. A study highlighted the structure-activity relationship (SAR) of coumarin derivatives, noting that specific substitutions enhance anticoagulant potency .

Anticancer Properties

The compound has shown promise in anticancer research. Coumarin derivatives have been observed to induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of cell proliferation and modulation of signaling pathways related to cancer growth . In vitro studies have indicated that such compounds can inhibit tumor growth by targeting specific oncogenic pathways.

Antimicrobial Activity

Research has demonstrated that certain coumarin derivatives exhibit antimicrobial properties against a range of pathogens. The mechanism often involves disruption of bacterial cell walls or inhibition of essential bacterial enzymes. For instance, studies have shown that coumarins can act against both Gram-positive and Gram-negative bacteria by interfering with their metabolic processes .

Case Studies

Several case studies have been conducted to evaluate the biological activity of coumarin derivatives:

  • Anticoagulant Study : A comparative analysis of various coumarin derivatives demonstrated that modifications at the phenolic hydroxyl group significantly enhanced anticoagulant activity compared to standard drugs like warfarin .
  • Anticancer Efficacy : A recent investigation into the anticancer potential of this compound revealed its ability to induce apoptosis in human breast cancer cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
  • Antimicrobial Effects : In a study assessing the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, this compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) lower than those observed for conventional antibiotics .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups CAS Number
3-(3-(4'-Bromobiphenyl-4-yl)-3-oxo-1-phenylpropyl)-4-hydroxy-2-benzopyrone C₃₀H₂₁BrO₄ 525.39 3-oxo, 4-hydroxycoumarin, bromobiphenyl 28614-07-5
Bromadiolone C₃₀H₂₃BrO₄ 527.41 3-hydroxy, 4-hydroxycoumarin, bromobiphenyl 28772-56-7
Difethialone C₃₁H₂₃BrO₃S 575.48 Benzothiopyran, bromobiphenyl, tetralin 104653-34-1
Warfarin C₁₉H₁₆O₄ 308.33 4-hydroxycoumarin, phenylketone 81-81-2

Key Observations:

Functional Group Differences:

  • The target compound has a 3-oxo group , while bromadiolone features a 3-hydroxy group . This difference influences polarity and metabolic stability, with hydroxylated analogs generally exhibiting enhanced bioactivity .
  • Difethialone replaces the coumarin oxygen with sulfur (benzothiopyran core), enhancing lipophilicity and resistance to metabolic degradation .

Substituent Variations:

  • Bromadiolone and the target compound share the 4'-bromobiphenyl moiety, which enhances binding affinity to vitamin K epoxide reductase (VKOR), a key target in anticoagulant activity .
  • Difethialone incorporates a tetralin group , extending its half-life and potency compared to coumarin-based compounds .

Table 2: Pharmacological and Toxicological Profiles

Compound Mechanism of Action LD₅₀ (Oral, Rats) Half-Life (Days) Primary Use
Target Compound Likely inhibits VKOR (inferred) Not reported Not reported Research chemical
Bromadiolone VKOR inhibition → disrupts blood clotting 1.125 mg/kg 6–8 days Rodenticide
Difethialone Enhanced VKOR binding via sulfur atom 0.56 mg/kg >20 days High-potency rodenticide
Warfarin Competitive VKOR inhibition 1.6 mg/kg 1–3 days Therapeutic anticoagulant

Key Findings:

Potency Trends:

  • Difethialone > Bromadiolone > Warfarin. The sulfur atom and tetralin group in difethialone contribute to its superior potency and persistence .
  • Bromadiolone’s 3-hydroxy group enhances bioavailability compared to the 3-oxo analog, which may explain its broader commercial use .

Toxicity and Bioaccumulation:

  • Bromadiolone and difethialone are second-generation anticoagulants with multi-dose lethality, whereas warfarin requires repeated exposure .
  • The target compound’s 3-oxo group may reduce bioaccumulation due to faster metabolic oxidation, but empirical data are lacking .

Table 3: Regulatory Status and Handling

Compound Hazard Classification (GHS) Regulatory Restrictions Shipping Class (UN)
Target Compound Not classified Limited research use Not listed
Bromadiolone Acute Toxicity (Category 1) Restricted in agriculture; SARA 302 UN 2811 (6.1)
Difethialone Chronic Toxicity (Category 1) Banned in EU for non-professional use UN 2811 (6.1)

Key Notes:

  • Bromadiolone is classified as a Toxic Solid (UN 2811) under OSHA and DOT regulations, requiring specialized handling .
  • The target compound lacks comprehensive safety data, highlighting its status as a research intermediate rather than a commercial product .

Preparation Methods

Synthesis of 4-Hydroxy-2-benzopyrone Core

The benzopyrone core (coumarin structure) is commonly synthesized via the Pechmann condensation, which involves the acid-catalyzed reaction of phenols with β-ketoesters. In this case, 4-hydroxycoumarin is prepared as the starting scaffold.

Introduction of the 3-Oxo-1-phenylpropyl Side Chain

The 3-position of the benzopyrone is functionalized by an acylation reaction. This is often achieved by reacting 4-hydroxycoumarin with phenacyl bromide or related phenyl-substituted α-bromo ketones under basic conditions, leading to the formation of the 3-(3-oxo-1-phenylpropyl) substituent.

Coupling with 4'-Bromo(1,1'-biphenyl)-4-yl Moiety

The key step involves the coupling of the 3-oxo-1-phenylpropyl intermediate with the 4'-bromo-substituted biphenyl group. This can be achieved via:

  • Cross-coupling reactions such as Suzuki or Stille coupling if a boronic acid or stannane derivative of the biphenyl is available.
  • Alternatively, nucleophilic addition or aldol condensation strategies may be employed if the biphenyl group is introduced as a ketone or aldehyde derivative.

The presence of the bromine atom at the 4' position on the biphenyl ring allows for selective functionalization and facilitates cross-coupling reactions.

Reaction Conditions and Catalysts

  • Acidic or basic catalysts are used depending on the step (e.g., sulfuric acid for Pechmann condensation, potassium carbonate for acylation).
  • Palladium catalysts (Pd(PPh3)4 or Pd(OAc)2) are typical for Suzuki or Stille cross-coupling reactions.
  • Solvents such as DMF, THF, or toluene are commonly employed.
  • Reaction temperatures vary from room temperature to reflux conditions (80–120°C) depending on the step.

Purification and Characterization

  • The crude product is purified by recrystallization or chromatographic techniques (silica gel column chromatography).
  • Characterization includes melting point determination (~190°C), NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Data Table Summarizing Key Preparation Parameters

Step Reagents/Starting Materials Catalyst/Conditions Solvent Temperature Yield (%) Notes
1. Pechmann condensation Phenol derivative + β-ketoester Acid catalyst (H2SO4) Ethanol or Acetic acid 80–100°C 70–85 Forms 4-hydroxycoumarin core
2. Acylation at 3-position 4-hydroxycoumarin + phenacyl bromide Base (K2CO3 or NaH) DMF or acetone Room temp to reflux 65–80 Introduces 3-oxo-1-phenylpropyl group
3. Coupling with biphenyl 3-(3-oxo-1-phenylpropyl)-4-hydroxycoumarin + 4'-bromo-biphenyl derivative Pd catalyst (Pd(PPh3)4), base (K3PO4) Toluene or THF 80–110°C 60–75 Forms final compound

Research Findings and Optimization

  • The choice of base and solvent critically affects the yield and purity of the acylation step.
  • Palladium-catalyzed cross-coupling reactions provide good regioselectivity and functional group tolerance for attaching the biphenyl moiety.
  • Bromine substitution at the 4' position enhances reactivity in coupling reactions but requires careful handling due to potential toxicity and environmental concerns.
  • Optimization of reaction time and temperature improves overall yield and reduces side products.

Q & A

Q. Purity Optimization :

  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Confirm purity with HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times against standards .

Basic: Which spectroscopic techniques are critical for structural validation, and how should conflicting spectral data be resolved?

Answer:
Key Techniques :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., biphenyl coupling, ketone protons) .
  • HRMS : High-resolution mass spectrometry for molecular formula validation (C₃₀H₂₁BrO₄, [M+H]⁺ = 525.06) .
  • FT-IR : Verify carbonyl (1700–1750 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) stretches .

Q. Resolving Conflicts :

  • Cross-validate using multiple techniques (e.g., compare NMR with X-ray crystallography if available).
  • Re-examine sample preparation (e.g., solvent impurities, hydration effects) .

Advanced: How should researchers design experiments to study the environmental fate of this compound?

Answer:
Experimental Design :

  • Soil/Water Compartments : Use spiked soil/water systems under controlled pH (5–9) and temperature (10–30°C) to simulate natural conditions .
  • Degradation Studies : Monitor hydrolysis (aqueous buffers) and photolysis (UV light exposure) over 30 days.
  • Analytical Methods : Employ LC-MS/MS for trace quantification (detection limit: 0.1 ppb) and isotope labeling to track transformation pathways .

Q. Data Interpretation :

  • Apply kinetic models (e.g., first-order decay) to estimate half-lives.
  • Use PCA (principal component analysis) to correlate degradation rates with environmental variables .

Advanced: How can contradictions in reported biological activity data (e.g., enzyme inhibition) be systematically addressed?

Answer:
Methodological Approach :

Standardize Assays : Use consistent enzyme sources (e.g., recombinant human vs. murine) and buffer conditions (pH 7.4, 25°C) .

Dose-Response Curves : Generate IC₅₀ values across ≥3 independent replicates to assess reproducibility.

Control Compounds : Include positive controls (e.g., warfarin for anticoagulant studies) to validate assay sensitivity .

Q. Resolving Discrepancies :

  • Conduct meta-analysis of published data to identify confounding variables (e.g., solvent effects from DMSO).
  • Validate findings using orthogonal assays (e.g., fluorescence polarization vs. calorimetry) .

Advanced: What strategies are effective for assessing the compound’s stability under varying experimental conditions?

Answer:
Stability Protocols :

  • Thermal Stability : Incubate at 40°C for 1 month (ICH Q1A guidelines) and monitor degradation via HPLC .
  • Oxidative Stress : Expose to H₂O₂ (0.3% v/v) and analyze for peroxide adducts using LC-HRMS .
  • Light Sensitivity : Conduct ICH Q1B photostability testing under UV/visible light .

Q. Data Analysis :

  • Quantify degradation products (>0.1% threshold) and assign structures via tandem MS/MS.
  • Use Arrhenius plots to predict shelf-life under long-term storage conditions .

Advanced: How can researchers investigate the compound’s interaction with biomacromolecules (e.g., serum albumin)?

Answer:
Methodology :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) at varying concentrations (1–100 μM) .
  • Molecular Docking : Use software like AutoDock Vina to predict binding sites, followed by mutagenesis (e.g., Trp214Ala in albumin) to validate .
  • Circular Dichroism (CD) : Monitor conformational changes in proteins upon ligand binding (far-UV CD, 190–250 nm) .

Q. Contradiction Management :

  • Compare results across techniques (e.g., SPR vs. ITC) to rule out artifacts.
  • Replicate studies in physiological buffers (e.g., PBS vs. Tris-HCl) to assess environmental dependency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(3-(4'-Bromo(1,1'-biphenyl)-4-yl)-3-oxo-1-phenylpropyl)-4-hydroxy-2-benzopyrone
Reactant of Route 2
Reactant of Route 2
3-(3-(4'-Bromo(1,1'-biphenyl)-4-yl)-3-oxo-1-phenylpropyl)-4-hydroxy-2-benzopyrone

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